Carbonic Anhydrase Inhibition vs. Analogs
In a head-to-head stopped-flow CO2-hydrase assay (pH 7.4, 25 °C) evaluating four diterpene resin acids against human carbonic anhydrase isoforms hCA IX, hCA I, and hCA II, palustric acid exhibited intermediate potency across all three targets [1]. For the tumor-associated isoform hCA IX, palustric acid (IC50 = 290.46 ± 15.7 nM) was 2-fold less potent than levopimaric acid (147.59 ± 4.7 nM) but 1.17-fold more potent than pimaric acid (340.7 ± 6.37 nM) and 3.1-fold less potent than callitrisic acid (93.35 ± 1.65 nM) [1]. This rank-order potency profile demonstrates that palustric acid is not a generic substitute for any of its structural analogs in carbonic anhydrase research applications.
| Evidence Dimension | Carbonic anhydrase IX (hCA IX) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 290.46 ± 15.7 nM |
| Comparator Or Baseline | Pimaric acid: IC50 = 340.7 ± 6.37 nM; Levopimaric acid: IC50 = 147.59 ± 4.7 nM; Callitrisic acid: IC50 = 93.35 ± 1.65 nM |
| Quantified Difference | 1.17× more potent than pimaric acid; 2× less potent than levopimaric acid; 3.1× less potent than callitrisic acid |
| Conditions | Stopped-flow CO2-hydrase assay, pH 7.4, 25 °C, n=3 |
Why This Matters
For hCA IX-targeted research (tumor-associated isoform), substitution of palustric acid with levopimaric acid would overestimate potency by ~2-fold, while pimaric acid substitution would underestimate potency by ~15%, rendering cross-study comparisons invalid without compound-specific calibration.
- [1] Table 1. Half-maximal inhibitory concentrations (IC50) of the four resin acids against human CA IX, CA I and CA II measured by stopped-flow CO2-hydrase assay (pH 7.4, 25 °C). PMC12377326. View Source
